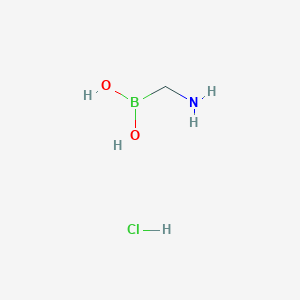

(Aminomethyl)boronic acid hydrochloride

Description

Historical Evolution of Boronic Acid Research in Organic Synthesis

The journey of boronic acid chemistry began in 1860 when Edward Frankland first reported the synthesis and isolation of a boronic acid derivative, ethylboronic acid. wikipedia.orgpharmiweb.com For many years following this discovery, boronic acids were considered chemical curiosities with limited practical use. hallgroupchemistry.com However, the 20th century witnessed a gradual but steady rise in interest, particularly with the discovery and development of hydroboration, which established organoboranes as crucial reagents and intermediates in organic synthesis. publish.csiro.au

A pivotal moment in the history of boronic acid research was the development of the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction, which efficiently forms carbon-carbon bonds, has become one of the most significant and widely used transformations in modern organic synthesis. pharmiweb.comboronmolecular.comacs.org The utility of boronic acids in this and other metal-catalyzed processes, such as the Chan-Lam and Liebeskind-Srogl couplings, solidified their status as indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. boronmolecular.commdpi.comresearchgate.net Over the last few decades, the field has expanded dramatically, moving beyond their role as synthetic intermediates to explore their unique properties in catalysis, medicinal chemistry, and materials science. hallgroupchemistry.comnih.gov

Significance of Organoboron Compounds in Contemporary Chemical Research

Organoboron compounds, particularly boronic acids and their derivatives, have become major players in contemporary chemical research due to their versatile reactivity, stability, and unique structural characteristics. publish.csiro.auresearchgate.net Their significance spans multiple scientific disciplines. In organic synthesis, they are fundamental building blocks, primarily utilized in a growing number of boron-mediated reactions for creating complex molecules. publish.csiro.aumdpi.comresearchgate.net

In medicinal chemistry and chemical biology, the interest in boronic acids has surged, especially after the clinical approval of drugs like bortezomib, a proteasome inhibitor for cancer therapy. wikipedia.orgpublish.csiro.aunih.gov Their ability to form reversible covalent bonds with biological targets, such as the active sites of enzymes, has made them a valuable pharmacophore in drug design. wikipedia.orgnih.gov Furthermore, their capacity to bind selectively with saccharides has led to the development of advanced chemosensors for detecting and imaging glucose and other carbohydrates. publish.csiro.auresearchgate.net The applications of organoboron compounds continue to expand into materials science for creating functional materials, polymers, and bioconjugates, as well as into energy storage and biomedical research. rsc.orgnumberanalytics.comnih.gov

Unique Chemical Features of Boronic Acids Relevant to Advanced Applications

Boronic acids possess a unique combination of chemical and physical properties that make them suitable for a wide range of advanced applications. These compounds are generally stable, exhibit low toxicity, and are often considered "green" compounds as they can degrade to boric acid. boronmolecular.commdpi.com Their utility is rooted in several key electronic and structural features.

The central boron atom in a boronic acid, R-B(OH)₂, is characterized by its electron deficiency. wiley-vch.de Boron, a group 13 element, has only three valence electrons, resulting in a trigonal planar geometry with an sp² hybridization state and a vacant p-orbital. wiley-vch.deacs.org This empty p-orbital makes the boron atom highly electrophilic and capable of readily accepting a pair of electrons, which defines boronic acids as Lewis acids. boronmolecular.comacs.orglibretexts.org This inherent Lewis acidity is the foundation for their reactivity, allowing them to interact with electron-pair donors (Lewis bases). mdpi.comnih.gov The strength of this acidity can be tuned by the organic substituent (R) attached to the boron atom; electron-withdrawing groups, for instance, can significantly increase the Lewis acidity. mdpi.comsdu.dk

A defining feature of boronic acids is their ability to form reversible covalent bonds with Lewis bases, particularly those containing diol, amino, or carboxylate groups. wikipedia.orgboronmolecular.com They react with 1,2- or 1,3-diols, such as those found in saccharides, to form stable cyclic boronate esters. researchgate.netacs.orgnih.gov This interaction is dynamic and reversible, often dependent on factors like pH. researchgate.net Similarly, boronic acids can coordinate with nitrogen-based Lewis bases like amines to form B-N bonds. rsc.orgrsc.org This capacity for reversible covalent interactions is crucial for their application in molecular recognition, enabling the development of sensors for biomolecules like glucose, self-healing materials, and drug delivery systems. boronmolecular.comresearchgate.netacs.org The dynamic nature of these bonds allows for the selective binding and release of target molecules under specific conditions. boronmolecular.comresearchgate.net

The structural adaptability of the boron atom is central to the chemistry of boronic acids. In its native state, the boron atom is sp²-hybridized with a trigonal planar geometry. rsc.orgwiley-vch.de Upon interacting with a Lewis base (such as a hydroxyl ion or a diol), the boron atom accepts a pair of electrons and undergoes rehybridization to an anionic, sp³-hybridized tetrahedral state. researchgate.netrsc.orgacs.org This interconversion between a neutral, planar structure and an anionic, tetrahedral boronate species is a key aspect of their reactivity. researchgate.netrsc.org This structural versatility allows boronic acids to act as transition-state analogs for certain enzymes and provides the basis for constructing a wide variety of self-organizing systems, including macrocycles, polymers, and other complex molecular assemblies. researchgate.netbath.ac.uk

Overview of (Aminomethyl)boronic Acid Hydrochloride within the Boronic Acid Class

This compound is a specific class of boronic acid that incorporates both the boronic acid functional group and an aminomethyl group, with the amine present as a hydrochloride salt. This structure combines the characteristic Lewis acidity and reversible covalent bonding properties of the boronic acid moiety with the nucleophilic and basic nature of the amino group. The presence of the aminomethyl group can influence the electronic properties and reactivity of the boronic acid. This compound exists as different positional isomers, with the 3-(aminomethyl) and 4-(aminomethyl)phenylboronic acid hydrochloride being common examples. These compounds serve as versatile bifunctional building blocks in organic synthesis and medicinal chemistry.

Below is a data table summarizing the key properties of two common isomers.

| Property | 3-(Aminomethyl)phenylboronic acid hydrochloride | 4-(Aminomethyl)phenylboronic acid hydrochloride |

| CAS Number | 352525-94-1 scbt.comavantorsciences.com | 75705-21-4 scbt.compharmaffiliates.com |

| Molecular Formula | C₇H₁₀BNO₂·HCl scbt.com | C₇H₁₀BNO₂·HCl scbt.com |

| Molecular Weight | 187.43 g/mol scbt.comavantorsciences.com | 187.43 g/mol scbt.com |

| IUPAC Name | [3-(aminomethyl)phenyl]boronic acid hydrochloride | [4-(aminomethyl)phenyl]boronic acid hydrochloride thermofisher.com |

| Melting Point | 248-250 °C avantorsciences.com | Not specified |

| Appearance | Not specified | Light yellow powder thermofisher.com |

Properties

Molecular Formula |

CH7BClNO2 |

|---|---|

Molecular Weight |

111.34 g/mol |

IUPAC Name |

aminomethylboronic acid;hydrochloride |

InChI |

InChI=1S/CH6BNO2.ClH/c3-1-2(4)5;/h4-5H,1,3H2;1H |

InChI Key |

RXWWNBVDVWZOQN-UHFFFAOYSA-N |

Canonical SMILES |

B(CN)(O)O.Cl |

Origin of Product |

United States |

Synthetic Methodologies for Aminomethyl Boronic Acid Hydrochloride and Its Derivatives

Established Synthetic Routes for Aminomethyl Boronic Acids

Several foundational methods have been established for the synthesis of aminomethyl boronic acids, each offering distinct advantages depending on the desired substitution pattern and available starting materials. These routes include the functionalization of pre-formed organometallic reagents, metal-catalyzed cross-coupling reactions, and the transformation of existing functional groups.

A classic and versatile approach to forming carbon-boron bonds involves the reaction of a nucleophilic organometallic species with an electrophilic boron reagent. nih.govnih.gov In this methodology, an organolithium or Grignard reagent is generated from a suitable precursor, which is then "trapped" by a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate. nih.govmdpi.com The resulting boronate ester is subsequently hydrolyzed under acidic conditions to yield the desired boronic acid. This strategy is particularly useful for preparing α-aminoboronic acids where side chains are introduced as electrophiles. nih.gov The use of strongly basic organometallic reagents, however, necessitates that other functional groups in the molecule are compatible with these conditions. nih.gov

Metal-halogen exchange is a primary method for generating the organometallic intermediates required for electrophilic trapping. wikipedia.orgnih.gov This reaction is fundamental in organometallic chemistry for converting an organic halide into a more reactive organometallic compound. wikipedia.org Typically, an aryl bromide or iodide is treated with a strong base like n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C) in an inert solvent such as tetrahydrofuran (B95107) (THF). mdpi.comresearchgate.net This process generates a highly reactive aryllithium species. mdpi.comwikipedia.org

Alternatively, Grignard reagents can be prepared through metal-halogen exchange using reagents like isopropylmagnesium chloride (i-PrMgCl), which can tolerate a wider array of functional groups. mdpi.comwikipedia.org Once formed, these organometallic intermediates react with a trialkyl borate, followed by acidic workup, to produce the final boronic acid. mdpi.com The rate of exchange typically follows the trend I > Br > Cl. wikipedia.org

| Precursor Type | Exchange Reagent | Boron Source | Conditions | Product Type |

| Aryl Bromide | n-Butyllithium (n-BuLi) | Triisopropyl borate | THF, -78 °C | Arylboronic Acid |

| Aryl Iodide | Isopropylmagnesium chloride (i-PrMgCl) | Triisopropyl borate | THF, -10 °C | Arylboronic Acid |

This table summarizes common reagents and conditions for metal-halogen exchange followed by borylation.

Modern synthetic chemistry heavily relies on transition metal-catalyzed reactions to form carbon-boron bonds with high efficiency and functional group tolerance. utexas.eduresearchgate.netcuny.edu Palladium-catalyzed reactions, such as the Miyaura borylation, are among the most powerful tools for synthesizing aryl boronic acids and their esters. cuny.edu In this reaction, an aryl halide (or triflate) is coupled with a diboron (B99234) reagent, like bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. utexas.edu This method has become a cornerstone for accessing complex borylated compounds. utexas.educuny.edu

Beyond palladium, other transition metals like copper, iron, and iridium have been utilized in borylation reactions. utexas.eduresearchgate.netdntb.gov.ua These alternative catalysts can offer different reactivity profiles and may be more cost-effective. researchgate.netdntb.gov.ua The development of new ligands and catalyst systems continues to expand the scope of these transformations, enabling the borylation of previously challenging substrates. researchgate.net Transition metal-catalyzed C-H bond activation and borylation is another powerful synthetic method that offers versatile transformation from organoboron compounds to virtually all other functional groups. researchgate.netdntb.gov.ua

| Catalyst System | Substrate | Boron Source | Typical Application |

| Palladium (e.g., Pd(dppf)Cl₂) | Aryl Halide/Triflate | Bis(pinacolato)diboron | Miyaura Borylation |

| Iridium (e.g., Ir complexes) | Arene | Bis(pinacolato)diboron | C-H Borylation |

| Copper | Aryl Boronic Acid | Aqueous Ammonia (B1221849) | Chan-Lam Amination |

This table highlights key components in various transition metal-catalyzed reactions relevant to the synthesis of aminomethylphenylboronic acid derivatives.

Reductive amination, also known as reductive alkylation, provides a direct route to amines from carbonyl compounds. wikipedia.orgyoutube.com This method is particularly well-suited for synthesizing aminomethylphenylboronic acids from their corresponding formylphenylboronic acid precursors. The reaction proceeds by the condensation of the aldehyde with an amine source (such as ammonia or a primary amine) to form an intermediate imine or iminium ion. wikipedia.orgchem-station.com This intermediate is then reduced in situ by a selective reducing agent to yield the final amine. youtube.comnih.gov

A key advantage of this method is the ability to perform it as a one-pot reaction. wikipedia.orgyoutube.com Sodium cyanoborohydride (NaBH₃CN) is a commonly used reductant for this transformation because it is mild enough not to reduce the starting aldehyde but is effective at reducing the protonated imine intermediate under weakly acidic conditions (pH 6-7). wikipedia.orgchem-station.com This chemoselectivity is crucial for a successful reaction. chem-station.com The process is a cornerstone of amine synthesis due to its efficiency and operational simplicity. wikipedia.org

Synthesis of Protected and Functionalized (Aminomethyl)boronic Acid Derivatives

The dual functionality of aminomethylboronic acids often necessitates the use of protecting groups to selectively carry out transformations on other parts of the molecule. The boronic acid group, in particular, is often protected to enhance its stability and handling.

Boronic acids readily and reversibly react with diols to form cyclic boronate esters. nih.govresearchgate.net This reaction is one of the most common strategies for protecting the boronic acid moiety during synthesis. nih.gov Pinacol (B44631) (2,3-dimethyl-2,3-butanediol) is a frequently used diol, forming a stable pinacol boronate ester that is generally robust enough to withstand various reaction conditions, including chromatography, yet can be cleaved when desired. nih.govnih.gov

The formation of these esters increases the Lewis acidity of the boron atom. nih.gov The hydrolysis of the boronate ester back to the free boronic acid is typically achieved under acidic conditions, for example, with aqueous hydrochloric acid (HCl). nih.gov This final deprotection step often simultaneously protonates the amine, allowing for the isolation of the target compound as its hydrochloride salt, such as (aminomethyl)boronic acid hydrochloride. The ortho-aminomethyl group, in particular, can influence the rate of boronate ester formation by lowering the pKa of the boronic acid and acting as a general-acid catalyst. nih.govnih.govtandfonline.com

| Protecting Diol | Common Name | Resulting Ester | Cleavage Condition |

| 2,3-Dimethyl-2,3-butanediol | Pinacol | Pinacol boronate ester | Acidic Hydrolysis (e.g., HCl) |

| 1,2-Ethanediol | Ethylene Glycol | Dioxaborolane ester | Acidic Hydrolysis |

| 1,3-Propanediol | Propanediol | Dioxaborinane ester | Acidic Hydrolysis |

This table outlines common diols used for the protection of boronic acids and the conditions for deprotection.

N-Protection Strategies for the Amine Moiety

Commonly employed N-protection strategies for the amine functionality in aminomethyl boronic acid derivatives include the use of tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups. The Boc group is typically stable under basic and nucleophilic conditions but is easily cleaved with acid, such as trifluoroacetic acid (TFA). nih.gov Conversely, the Fmoc group is stable to acidic conditions but is readily removed by treatment with a mild base, such as piperidine. researchgate.net

The selection of these protecting groups is particularly relevant in solid-phase peptide synthesis (SPPS), where orthogonality is required. For instance, an Fmoc-protected aminoboronic acid building block can be incorporated into a growing peptide chain where other amino acids possess acid-labile side-chain protecting groups. nih.govrsc.org This allows for the selective deprotection of the N-terminal Fmoc group for chain elongation without disturbing the side-chain protections.

Table 1: Common N-Protecting Groups for (Aminomethyl)boronic Acid Derivatives

| Protecting Group | Chemical Name | Structure | Introduction Method | Cleavage Conditions |

|---|---|---|---|---|

| Boc | tert-butyloxycarbonyl | Boc-NH- | Reaction with Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Acidic conditions (e.g., Trifluoroacetic acid) nih.gov |

| Fmoc | 9-fluorenylmethyloxycarbonyl | Fmoc-NH- | Reaction with Fmoc-Cl or Fmoc-OSu | Basic conditions (e.g., Piperidine) researchgate.net |

These protection strategies are fundamental for utilizing (aminomethyl)boronic acid derivatives as building blocks in more complex architectures like peptides and other bioconjugates. nih.gov

Chemo- and Regioselective Synthesis of Advanced Aminomethyl Boronic Acid Scaffolds

The development of advanced scaffolds containing the aminomethyl boronic acid group hinges on synthetic methods that offer high chemo- and regioselectivity. A significant challenge is the site-specific incorporation of this functionality into larger molecules, such as peptides, without affecting other reactive groups. nih.govresearchgate.net

A notable strategy involves the alkylation of secondary amines within a pre-assembled scaffold using an activated boronic acid species. rsc.org For example, a highly effective method utilizes commercially available o-(bromomethyl)phenylboronic acid to alkylate secondary amine residues, such as those on an Nε-methyl lysine (B10760008) unit within a peptide chain. nih.govresearchgate.net This approach is advantageous because primary amines can often lead to over-alkylation, whereas the use of a secondary amine allows for a single, controlled modification. nih.gov This method provides a synthetically simple route to install the o-aminomethylphenylboronic acid group, a structural feature known to enhance binding affinity to saccharides at neutral pH. nih.gov

Other approaches for incorporating boronic acids into complex structures include:

Amidation: Coupling of amine-containing boronic acids to carboxylic acids. nih.gov

Reductive Amination: Reaction of an amine residue with an aldehyde-functionalized boronic acid, such as 2-formylphenyl boronic acid. nih.govresearchgate.net

Building Block Approach: Use of pre-synthesized, protected aminoboronic acid analogues during solid-phase synthesis. nih.gov

The alkylation strategy, however, stands out for its simplicity and efficiency in creating advanced scaffolds with precise control over the location of the boronic acid moiety. nih.gov

Incorporation into Peptide Structures

Integrating (aminomethyl)boronic acid and its derivatives into peptide structures has been a key focus for developing novel therapeutic agents and chemical biology tools. nih.gov Several methodologies have been established to achieve this, each with distinct advantages and limitations.

Building Block Approach in SPPS: This is a common method where a non-commercially available amino acid analogue containing a protected boronate ester side chain is synthesized first and then incorporated into a peptide during standard solid-phase peptide synthesis (SPPS). nih.govresearchgate.net This requires a multi-step synthesis for the building block itself. nih.gov A recently developed strategy simplifies this by converting various Fmoc-protected natural amino acids into their corresponding boronic acid analogues in three steps, making them suitable for automated synthesis. nih.govrsc.org

Reductive Amination: This post-synthesis modification technique involves reacting an amine on the peptide (e.g., the lysine side chain) with 2-formylphenyl boronic acid. nih.govresearchgate.net This method allows for the easy incorporation of the o-aminomethyl group, which is crucial for saccharide binding under physiological conditions. nih.gov

Alkylation of Secondary Amines: A highly efficient method involves the solution-phase or solid-phase alkylation of a secondary amine within the peptide sequence with o-(bromomethyl)phenylboronic acid. nih.govrsc.org Using a commercially available building block like Fmoc-Lys(Nε, Me)-OH during SPPS introduces a targetable secondary amine. researchgate.net This post-synthesis alkylation is direct, requires minimal steps, and has been shown to produce higher yields compared to other solid-phase strategies. researchgate.net

Table 2: Comparison of Methods for Incorporating Aminomethyl Boronic Acids into Peptides

| Method | Phase | Key Reagent(s) | Advantages | Disadvantages |

|---|---|---|---|---|

| Building Block | Solid-Phase | Pre-synthesized boronate ester amino acid | High control over placement | Requires lengthy synthesis of non-commercially available building blocks. nih.govresearchgate.net |

| Reductive Amination | Solution/Solid | 2-Formylphenyl boronic acid | Allows incorporation of o-aminomethyl group. nih.gov | Can lack specificity, use of excess reagents. nih.govresearchgate.net |

| Alkylation | Solution/Solid | o-(Bromomethyl)phenylboronic acid, Nε-methyl lysine | Synthetically simple, high yielding, uses commercial reagents. nih.govresearchgate.net | Requires presence of a secondary amine. |

The alkylation of Nε-methyl lysine has proven to be the most direct and highest-yielding method for creating peptides functionalized with o-(aminomethyl)phenylboronic acid. researchgate.net

Synthesis of Multi-Boronic Acid Peptides and Conjugates

The creation of peptides and conjugates containing multiple boronic acid groups allows for enhanced binding avidity and the development of complex molecular probes. nih.gov The synthetic strategy must allow for the reliable and repeated incorporation of the boronic acid moiety.

A successful approach for synthesizing multi-boronic acid peptides utilizes the incorporation of multiple Nε-methyl lysine building blocks during solid-phase peptide synthesis. researchgate.net Each of these residues provides a secondary amine that serves as a handle for post-synthetic modification. After cleavage from the resin, the peptide is treated in solution with o-(bromomethyl)phenylboronic acid, leading to the simultaneous alkylation of all available Nε-methyl groups. nih.govresearchgate.net

Using this methodology, a series of complex biotinylated peptides containing up to three boronic acid groups has been successfully synthesized. nih.govrsc.org Biotinylation allows these multi-boronic acid peptides to be used as pull-down reagents for studying interactions with cell-surface saccharides. researchgate.net

Table 3: Examples of Synthesized Multi-Boronic Acid Peptides

| Number of Boronic Acids | Peptide Sequence (Example) | Yield | Application |

|---|---|---|---|

| 1 | Biotin-PEG4-Ala-Lys(Nε, Me, BA)-Ala-OH | 45% | Control/Probe |

| 2 | Biotin-PEG4-Ala-Lys(Nε, Me, BA)-Lys(Nε, Me, BA)-Ala-OH | 8-22% | High-avidity probe |

| 3 | Biotin-PEG4-Lys(Nε, Me, BA)-Ala-Lys(Nε, Me, BA)-Ala-Lys(Nε, Me, BA)-Ala-OH | 8-22% | High-avidity probe |

BA refers to the appended o-(aminomethyl)phenylboronic acid group.

While the synthesis is effective, a key challenge is the purification of peptides with an increasing number of boronic acid groups. nih.govresearchgate.net The purification difficulty often leads to lower isolated yields for peptides containing two or three boronic acids compared to those with a single boronic acid. researchgate.net

Preparation of (Aminomethyl)phenylboronic Acid Isomers

The synthesis of specific isomers (ortho, meta, para) of (aminomethyl)phenylboronic acid allows for the fine-tuning of the spatial arrangement and electronic properties of the final molecule. The preparation of these isomers typically starts from correspondingly substituted precursors, such as cyanobenzaldehydes or chlorobenzaldehydes.

A general route involves the conversion of a functional group on the phenyl ring into the aminomethyl group while the boronic acid moiety is already present or introduced during the sequence. For example, 4-cyanophenylboronic acid can be reduced via hydrogenation using a catalyst like Raney nickel to yield 4-(aminomethyl)phenylboronic acid. google.com Similarly, formylphenylboronic acids serve as versatile precursors. 4-Formylphenylboronic acid can be reduced to 4-(hydroxymethyl)phenylboronic acid, which can then be converted to the aminomethyl derivative through standard functional group interconversions. google.com

The synthesis often involves protecting the boronic acid, for instance as a pinacol ester, to ensure its stability during the chemical transformations on the aromatic ring. The amine group is also commonly protected, for example with a Boc group, as seen in commercially available 3-(N-Boc-aminomethyl)phenylboronic acid. scbt.com

Table 4: Synthetic Precursors for (Aminomethyl)phenylboronic Acid Isomers

| Isomer | Precursor Example | Key Transformation |

|---|---|---|

| ortho | 2-Bromobenzonitrile | Lithiation, borylation, then reduction of nitrile |

| meta | 3-Cyanobenzaldehyde | Borylation, then reductive amination or nitrile reduction |

| para | 4-Cyanophenylboronic acid | Catalytic hydrogenation of the nitrile group. google.com |

These methods provide access to the different isomers, which are crucial building blocks for various applications in medicinal chemistry and materials science.

Flow Chemistry Approaches in Aminomethyl Boronic Acid Synthesis

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages for the synthesis of boronic acids and their derivatives. amf.ch This technology provides precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, safety, and scalability. organic-chemistry.orgacs.org

The synthesis of aryl boronic acids often involves highly reactive and thermally sensitive organometallic intermediates, such as organolithium reagents. organic-chemistry.org Flow chemistry is particularly well-suited for handling these species. A typical flow process for synthesizing a boronic acid involves a halogen-lithium exchange followed by an electrophilic quench with a borate ester. organic-chemistry.org A simple setup using commercially available tubing and T-mixers can achieve reaction times of less than one second with a high throughput, on the order of 60 grams per hour. organic-chemistry.org

This approach has been successfully applied to the synthesis of α-amino boronate esters, which are key precursors to drugs like Bortezomib. researchgate.netrsc.org The entire multi-step sequence, including a key diastereoselective Matteson reaction, can be performed in continuous flow with a total residence time of under 30 minutes, offering a more efficient and sustainable production method. researchgate.netrsc.org The benefits of using flow chemistry for the synthesis of (aminomethyl)boronic acid and its precursors include:

Enhanced Safety: Small reaction volumes minimize the risks associated with handling highly reactive or exothermic processes. amf.ch

Rapid Optimization: Reaction conditions can be screened and optimized quickly by varying flow rates and temperatures.

High Throughput: Continuous processing allows for the production of multigram quantities of material on a small-footprint laboratory setup. organic-chemistry.org

Improved Purity: Precise control often leads to cleaner reactions and minimizes the need for extensive purification. researchgate.net

The adoption of flow chemistry provides a powerful tool for the efficient, safe, and scalable synthesis of (aminomethyl)boronic acid and its structurally complex derivatives.

Reactivity and Mechanistic Investigations of Aminomethyl Boronic Acid Systems

Fundamental Reaction Pathways of Boronic Acids

Boronic acids are versatile reagents in organic chemistry, primarily utilized in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. Their reactivity is centered around the transmetalation step, where the organic group is transferred from the boron atom to a transition metal catalyst. The Lewis acidity of the boron atom and the nature of the organic substituent are key factors governing the efficiency of these reactions.

Transmetalation Mechanisms in Cross-Coupling Reactions

Transmetalation is a critical step in many cross-coupling reactions involving boronic acids. It involves the transfer of an organic group from the boron atom to a transition metal center, typically palladium, copper, or other metals. The mechanism of this process can be influenced by various factors, including the nature of the boronic acid, the metal catalyst, the ligands, and the reaction conditions, particularly the presence of a base.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms carbon-carbon bonds between organoboron compounds and organic halides or triflates. The catalytic cycle is generally understood to involve three main steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org

The transmetalation step, in particular, has been the subject of extensive mechanistic investigation. rsc.orgnih.govchemrxiv.org For the reaction to proceed, the boronic acid is typically activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center. wikipedia.org

Two primary pathways for transmetalation have been proposed:

Reaction with a Halopalladium(II) Complex: In this pathway, the boronate species directly reacts with the palladium(II) halide complex formed after oxidative addition.

Reaction with a Hydroxopalladium(II) Complex: Alternatively, the palladium(II) halide can react with a hydroxide (B78521) ion (from the base) to form a more reactive hydroxopalladium(II) complex. This species then reacts with the boronic acid (or boronate) in the transmetalation step.

Recent studies have provided detailed insights into the pre-transmetalation intermediates, revealing the formation of palladium-oxygen-boron linkages. nih.gov The structure of the boronic acid or its corresponding ester can significantly impact the rate of transmetalation. illinois.edu While most studies focus on aryl and vinyl boronic acids, the principles of activation by base and transfer to the palladium center are fundamental to all Suzuki-Miyaura couplings. For alkylboronic acids, such as (aminomethyl)boronic acid, the transmetalation step can be more challenging due to the generally lower nucleophilicity of the alkyl group compared to aryl or vinyl groups.

| Step | Description | Key Intermediates |

|---|---|---|

| Oxidative Addition | The organic halide (R-X) reacts with the Pd(0) catalyst. | R-Pd(II)-X |

| Transmetalation | The organic group from the boronic acid (R') is transferred to the palladium center. | R-Pd(II)-R' |

| Reductive Elimination | The coupled product (R-R') is formed, regenerating the Pd(0) catalyst. | Pd(0) |

While palladium is the most common catalyst for boronic acid couplings, other transition metals have been shown to catalyze similar transformations. rsc.org

Rhodium: Rhodium catalysts have been employed in asymmetric cross-coupling reactions of boronic acids to form chiral products. nih.govresearchgate.netspringernature.com The mechanism often involves the generation of an allylrhodium(I) species, which then reacts with the boronic acid. nih.gov

Iron: Iron-catalyzed cross-coupling reactions have emerged as a more sustainable alternative to palladium-catalyzed processes. nih.gov Mechanistic studies suggest that these reactions can proceed through radical pathways. researchgate.netuva.nl

Cobalt: Cobalt catalysts have been used for the cross-coupling of boronic acids with various partners, including P(O)H compounds. nih.govnih.gov These reactions can also involve radical intermediates. rsc.org

Platinum and Gold: Platinum and gold complexes have also been shown to undergo transmetalation with boronic acids, although their catalytic applications in this context are less common than palladium. rsc.org Gold-catalyzed couplings can proceed without a sacrificial oxidant and may involve a bimetallic catalyst. nih.govnih.gov

The reactivity of (aminomethyl)boronic acid in these systems is not extensively documented, but the general principles of transmetalation to these various metal centers would apply. The presence of the aminomethyl group could potentially influence the reaction by coordinating to the metal center, which could either facilitate or inhibit the catalytic process depending on the specific metal and reaction conditions.

Chan-Lam Coupling and Related Carbon-Heteroatom Bond Formations

The Chan-Lam coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically C-N or C-O bonds, by coupling boronic acids with amines or alcohols. wikipedia.orgnrochemistry.comorganic-chemistry.orgyoutube.com A key feature of this reaction is that it can often be performed under mild conditions, open to the air. wikipedia.org

The proposed mechanism for the Chan-Lam coupling involves the following key steps: nrochemistry.comst-andrews.ac.uk

Formation of a Copper(II)-Amine/Alkoxide Complex: The amine or alcohol substrate coordinates to the Cu(II) catalyst.

Transmetalation: The organic group from the boronic acid is transferred to the copper center.

Reductive Elimination: The C-N or C-O bond is formed via reductive elimination from a Cu(III) intermediate, which is generated by oxidation of the Cu(II) species. The catalyst is then regenerated.

For alkylboronic acids, the mechanism can be more complex. Recent studies suggest that the reaction may proceed through an alkyl radical intermediate, which is generated from the boronic ester. acs.org This radical pathway circumvents the often sluggish two-electron transmetalation of alkyl groups to copper. The utility of (aminomethyl)boronic acid in Chan-Lam couplings would likely be influenced by the nucleophilicity of the aminomethyl group and its potential to coordinate with the copper catalyst.

Liebeskind-Srogl Coupling and Ketone Synthesis

The Liebeskind-Srogl coupling is a palladium-catalyzed, copper-mediated reaction that couples thioesters with boronic acids to produce ketones. wikipedia.orgnih.govnih.govresearchgate.netresearchgate.net This reaction is particularly useful as it proceeds under neutral conditions, avoiding the need for strong bases that are often required in other cross-coupling reactions. nih.gov

The mechanism is thought to involve the following steps:

Coordination of Copper(I) to the Thioester: The copper(I) cocatalyst coordinates to the sulfur atom of the thioester, activating it towards oxidative addition.

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the C-S bond of the activated thioester.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center.

Reductive Elimination: The ketone product is formed by reductive elimination, regenerating the palladium(0) catalyst.

The scope of the Liebeskind-Srogl coupling includes a variety of boronic acids. wikipedia.org While the reaction is well-established for aryl and vinyl boronic acids, its application with simple alkylboronic acids like (aminomethyl)boronic acid is less documented. The success of such a reaction would depend on the efficiency of the transmetalation of the aminomethyl group to the palladium center.

Petasis Reaction with Alkyl Boronic Acids

The Petasis reaction, also known as the borono-Mannich reaction, is a three-component reaction between an amine, a carbonyl compound (often an aldehyde or ketone), and an organoboronic acid to form substituted amines. wikipedia.orgorganic-chemistry.orgnih.govorganic-chemistry.orgnih.gov

The mechanism of the Petasis reaction is complex and not fully elucidated, but it is generally believed to proceed through the following steps: organic-chemistry.org

Formation of an Iminium Ion: The amine and carbonyl compound react to form an iminium ion.

Formation of a Boronate Complex: The boronic acid reacts with the carbonyl compound or an intermediate to form a boronate complex.

Nucleophilic Transfer: The organic group from the boron is transferred to the iminium ion, forming the C-C or C-N bond.

For alkylboronic acids, a radical-based mechanism has been proposed. nih.gov This involves the formation of an electron donor-acceptor (EDA) complex between the iminium ion and an alkyl boronic ester. Photoirradiation or thermal activation can then lead to a single-electron transfer (SET) process, generating an alkyl radical and an α-amino radical, which then combine to form the product. This radical pathway helps to overcome the high activation barrier associated with the transfer of an alkyl group in a traditional two-electron process. The participation of (aminomethyl)boronic acid in a Petasis reaction would be an interesting case, as the amine functionality is already present in the boronic acid component.

| Reaction | Key Reactants | Product | Catalyst/Mediator |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron compound, Organic halide/triflate | Coupled organic product | Palladium |

| Chan-Lam Coupling | Boronic acid, Amine/Alcohol | Aryl amine/ether | Copper |

| Liebeskind-Srogl Coupling | Thioester, Boronic acid | Ketone | Palladium/Copper |

| Petasis Reaction | Amine, Carbonyl compound, Boronic acid | Substituted amine | None (often) |

Dynamic Covalent Chemistry Involving the Boronic Acid Moiety

The boronic acid group of (aminomethyl)boronic acid hydrochloride is a versatile functional group that actively participates in dynamic covalent chemistry. This area of chemistry involves the formation of covalent bonds that are reversible under specific conditions, allowing for the creation of adaptable and responsive chemical systems. The primary dynamic covalent reaction for boronic acids is the formation of boronate esters through condensation with diols.

Boronate Esterification with Diols and Polysaccharides

(Aminomethyl)boronic acid readily undergoes reversible esterification with 1,2- and 1,3-diols to form five- or six-membered cyclic boronate esters. This reaction is a cornerstone of its application in constructing dynamic materials such as hydrogels, as well as in the development of sensors and drug delivery systems due to its biocompatibility and reactivity in aqueous environments at ambient temperatures. nih.gov The equilibrium of this reaction is sensitive to the structure of the diol, the pH of the solution, and the surrounding chemical environment. nih.gov

The interaction with polysaccharides, which are abundant in biological systems and present numerous diol functionalities, is of significant interest. For instance, boronic acids have been shown to bind to saccharides and polysaccharides, a property that is exploited in sensors for these biomolecules. nih.govacs.org The formation of boronate esters with the diol units on polysaccharide chains can lead to the cross-linking of these polymers, resulting in the formation of hydrogels. rsc.org The reversible nature of these boronate ester cross-links imparts self-healing and stimuli-responsive properties to the hydrogel networks. researchgate.netresearchgate.net

The binding affinity of boronic acids to various diols can be quantified by their association constants. The table below presents representative data on the binding of different boronic acids with biologically relevant diols, illustrating the structure-reactivity relationships that govern these interactions. nih.gov

| Boronic Acid | Diol | Association Constant (K_eq) [M⁻¹] |

| Phenylboronic Acid | Sorbitol | 1,800 |

| Phenylboronic Acid | Fructose (B13574) | 1,200 |

| Phenylboronic Acid | Glucose | 190 |

| 4-Carboxyphenylboronic Acid | Sorbitol | 3,300 |

| 4-Carboxyphenylboronic Acid | Fructose | 2,100 |

| 4-Carboxyphenylboronic Acid | Glucose | 260 |

This table is generated based on data for illustrative purposes and the values may vary depending on the specific experimental conditions.

Influence of Intramolecular Interactions (e.g., B-N chelation) on Reactivity

The presence of the aminomethyl group in close proximity to the boronic acid moiety in (aminomethyl)boronic acid gives rise to the possibility of an intramolecular dative bond between the nitrogen atom of the amine and the boron atom. This B-N chelation has a significant impact on the reactivity of the boronic acid. In ortho-aminomethyl arylboronic acids, this intramolecular interaction has been a subject of extensive study. nih.govutexas.edunih.gov

The formation of the B-N dative bond can influence the Lewis acidity of the boron center, which in turn affects its ability to form boronate esters. It has been proposed that the aminomethyl group primarily acts as an electron-withdrawing group, which lowers the pKa of the boronic acid. nih.govresearchgate.net This reduction in pKa facilitates the formation of the anionic tetrahedral boronate species, which is more reactive towards diols, especially at physiological pH. nih.gov

pH and Temperature Dependence of Boronate Affinity Interactions

The formation and stability of boronate esters are highly dependent on both pH and temperature. The equilibrium between the boronic acid and a diol to form a boronate ester is pH-sensitive. nih.govresearchgate.net Boronic acids are Lewis acids that exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral form upon reaction with a Lewis base like a hydroxide ion. researchgate.net The anionic form is generally more reactive towards diols. researchgate.net Therefore, the binding affinity often increases with increasing pH, up to a certain point. The presence of the aminomethyl group in (aminomethyl)boronic acid lowers the pKa of the boronic acid, allowing for significant diol binding at or near neutral pH. nih.gov

This pH-dependent binding is the basis for boronate affinity chromatography, a technique used for the separation of glycated proteins and other diol-containing molecules. In this method, the binding of glycated species to the boronate-functionalized stationary phase is typically favored at a slightly alkaline pH, while elution is achieved by lowering the pH, which shifts the equilibrium towards the dissociation of the boronate ester. springernature.com

Temperature also influences the thermodynamics and kinetics of boronate ester formation. While less extensively studied than the effect of pH, temperature can affect the binding constant and the rate of bond exchange in dynamic covalent systems based on boronate esters. nih.gov In boronate affinity chromatography, temperature control is crucial for achieving reproducible and precise measurements.

Mechanistic Elucidation of Specific Transformations

Understanding the detailed mechanisms of reactions involving (aminomethyl)boronic acid is crucial for optimizing existing applications and developing new synthetic methodologies. Research in this area has explored various reaction pathways, including those involving radical intermediates and the role of the boron center in catalysis.

Radical Pathways in Boronic Acid Transformations

Recent studies have revealed that boronic acids and their derivatives can serve as precursors to carbon-centered radicals under photoredox conditions. researchgate.net Although much of this research has focused on organotrifluoroborates and boronic esters, the underlying principles can be extended to aminoboronic acids. The generation of radicals from boronic acid derivatives typically involves an oxidative or reductive quenching of a photocatalyst.

For instance, an alkyl radical can be generated from a boronic ester through an amino radical transfer process. researchgate.net This opens up possibilities for novel carbon-carbon and carbon-heteroatom bond-forming reactions. The utility of this approach has been demonstrated in late-stage functionalization of complex molecules. researchgate.net The presence of the aminomethyl group in the target compound could potentially influence these radical pathways, either by participating in the redox process or by coordinating to photocatalysts.

Boron-Catalyzed Amidation Reactions

Boronic acids have emerged as effective catalysts for the direct amidation of carboxylic acids with amines, a fundamentally important transformation in organic synthesis. rsc.orgucl.ac.uk While a variety of boronic acids have been investigated as catalysts, the general mechanism involves the activation of the carboxylic acid by the boron center.

A detailed investigation into boron-catalyzed amidation reactions suggests that the interaction between the amine and the boron catalyst is a key initial step. nih.gov It is proposed that at least three free coordination sites on the boron atom are necessary for catalytic activity. nih.gov The traditionally accepted mechanism involving a monomeric acyloxyboron intermediate has been questioned, with alternative mechanisms being proposed. nih.gov These newer proposals often involve the formation of dimeric boron species that can activate the carboxylic acid while simultaneously delivering the amine nucleophile. nih.gov (Aminomethyl)boronic acid, with its Lewis acidic boron center and proximal basic amine, has the potential to act as a bifunctional catalyst in such reactions. acs.org The catalytic efficiency of various boronic acids in amidation reactions has been evaluated, with some showing high yields across a broad range of substrates. rsc.orgresearchgate.net

Ligand Exchange and Activation Processes in Catalysis

The catalytic activity of boronic acids, including (aminomethyl)boronic acid, is fundamentally linked to their ability to undergo reversible ligand exchange with nucleophiles, primarily those containing hydroxyl groups. rsc.orgresearchgate.netnih.gov This process is central to the activation of substrates in a variety of chemical transformations. The boron center, characterized by its empty p-orbital, acts as a Lewis acid, readily interacting with Lewis bases to form a tetrahedral boronate species. researchgate.net

In a typical catalytic cycle, the trigonal, sp²-hybridized boronic acid first coordinates with a substrate, such as a carboxylic acid or an alcohol, to form a boronate ester intermediate. nih.gov This initial ligand exchange is a crucial activation step. For instance, in the catalysis of amide formation, the boronic acid reacts with a carboxylic acid to form an acyloxyboronic acid intermediate. ic.ac.ukrsc.org This intermediate is more susceptible to nucleophilic attack by an amine than the original carboxylic acid, thereby facilitating the formation of the amide bond. The removal of water is often essential to drive the equilibrium towards the formation of these activated intermediates. rsc.org

Mechanistic studies have revealed that the specific nature of the intermediates can be complex. In some cases, dimeric B-O-B motifs are proposed to be the catalytically active species, providing a scaffold that activates the carboxylic acid while simultaneously positioning the amine nucleophile. ic.ac.uk The activation process can be viewed as the boronic acid catalyst functioning as a transient protecting or activating group that enhances the electrophilicity of the substrate.

Ligand Exchange: Reversible formation of a covalent bond between the boronic acid and the substrate (e.g., alcohol, carboxylic acid) to form an activated intermediate. rsc.org

Activation: The formation of the boronate intermediate increases the reactivity of the substrate towards a subsequent nucleophilic attack. researchgate.net

Nucleophilic Attack: A nucleophile reacts with the activated intermediate.

Product Release and Catalyst Regeneration: The product is released, and the boronic acid catalyst is regenerated to re-enter the catalytic cycle.

This ability to reversibly form covalent bonds with hydroxyl groups allows boronic acids to be effective catalysts for various reactions, including dehydrative condensations like esterifications and amidations under mild conditions. rsc.orgresearchgate.net

Role of the Aminomethyl Functionality in Modulating Reactivity

The aminomethyl group plays a critical role in modulating the reactivity of the boronic acid, a feature most profoundly observed and studied in ortho-(aminomethyl)phenylboronic acid. The proximity of the amine to the boronic acid group in the ortho position allows for a unique intramolecular interaction that significantly influences its catalytic properties.

One of the primary roles of the aminomethyl group is to lower the pKₐ of the boronic acid. rsc.org This is achieved through the electron-withdrawing inductive effect of the ammonium (B1175870) group (once protonated), making the boron center more Lewis acidic. A lower pKₐ facilitates the formation of the tetrahedral boronate species at or near neutral pH, which is crucial for applications in biological systems, such as saccharide sensing. nih.gov

Detailed kinetic and mechanistic studies on the interaction of o-(aminomethyl)phenylboronic acid with diols (like fructose) have elucidated a sophisticated catalytic role for the aminomethyl group. rsc.org In protic solvents, a solvent molecule often inserts between the boron and the nitrogen atom. The reaction with a diol proceeds through a mechanism analogous to an Sₙ1 reaction, involving the rate-determining departure of this inserted solvent molecule to create a reactive intermediate. rsc.org

The aminomethyl group actively participates in this process. It is proposed to function as an intramolecular general-acid/general-base catalyst. rsc.org

General-Acid Catalysis: The protonated aminomethyl group (ammonium) can donate a proton to the leaving group (the inserted solvent molecule), facilitating its departure. Kinetic isotope effect studies support the involvement of this proton transfer in the rate-determining step. rsc.org

General-Base Catalysis: By the principle of microscopic reversibility, the resulting free amine can then act as a general base, accepting a proton from the incoming nucleophile (the diol) to facilitate its addition to the boron center. rsc.org

This dual catalytic role accelerates the rate of boronate ester formation compared to boronic acids lacking this functionality. While the meta and para isomers of (aminomethyl)boronic acid would also experience an electronic effect from the aminomethyl group, they lack the spatial arrangement necessary for this kind of direct intramolecular catalytic participation. Their reactivity modulation would primarily stem from inductive effects influencing the Lewis acidity of the boron atom.

The table below summarizes the key findings from kinetic studies on ortho-(aminomethyl)phenylboronic acid reacting with fructose, illustrating the mechanistic details. rsc.org

| Mechanistic Finding | Observation/Data | Implication |

| Reaction Order | Saturation kinetics observed at high fructose concentrations (zero-order dependence). | Indicates a rate-determining step prior to the reaction with fructose, suggesting the formation of an intermediate. |

| Proposed Intermediate | Trigonal neutral boronic acid formed after departure of an inserted solvent molecule. | The reaction proceeds via an Sₙ1-like mechanism where the leaving group is the solvent. |

| Kinetic Isotope Effect (KIE) | A KIE of 1.42 was observed in the zero-order kinetic region. | Demonstrates that a proton transfer involving the aminomethyl group is part of the rate-determining step. |

| Catalytic Role | The aminomethyl group acts as an intramolecular general-acid (as ammonium) to assist leaving group departure and as a general-base (as amine) to assist nucleophile delivery. | The functionality actively participates in and accelerates the catalytic cycle. |

| Nucleophilicity Comparison | The ratio of forward and reverse rate constants indicates that fructose is several thousand times more nucleophilic than the solvent for the intermediate. | Highlights the efficiency of the diol trapping the activated boronic acid intermediate. |

In essence, the aminomethyl functionality, particularly in the ortho position, transforms the boronic acid from a simple Lewis acid into a more complex, bifunctional catalyst capable of intramolecular assistance, significantly enhancing its reactivity and efficiency in ligand exchange processes. rsc.org

Applications in Advanced Chemical and Biological Research

Organic Synthesis as Building Blocks

The utility of (aminomethyl)boronic acid hydrochloride as a fundamental building block in organic synthesis is well-established. aablocks.comnih.govnih.gov Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic boron center, allows for its incorporation into a wide array of molecular architectures. This dual reactivity is harnessed by synthetic chemists to construct complex molecules and novel chemical scaffolds.

This compound serves as a key intermediate in the synthesis of more complex organic molecules. nih.gov Boronic acids, in general, are instrumental in forming new carbon-carbon and carbon-heteroatom bonds through reactions like the Suzuki-Miyaura cross-coupling. nih.gov This capability allows for the modular assembly of intricate molecular frameworks from simpler, readily available precursors. The presence of the aminomethyl group provides a handle for further functionalization or for directing the stereochemical outcome of subsequent reactions. While direct examples involving this compound in the total synthesis of a specific complex natural product are not prominently detailed in the reviewed literature, the fundamental reactivity of aminoboronic acids underpins their potential in such endeavors.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all starting materials, are powerful tools for generating molecular diversity. nih.govrug.nlmdpi.com Boronic acids are valuable components in certain MCRs, most notably the Petasis reaction. nih.gov This reaction typically involves an amine, a carbonyl compound, and an organoboronic acid to produce substituted amines.

This compound can, in principle, participate in such reactions, with the amine component reacting with a carbonyl and a separate vinyl or aryl boronic acid to generate complex amino acid or amine derivatives. For instance, the Ugi four-component reaction, another cornerstone of MCR chemistry, has been employed to synthesize β-amino boronic acids, showcasing the utility of boronic acid-containing building blocks in creating peptidomimetic scaffolds. mdpi.com These reactions provide rapid access to novel, three-dimensional chemical structures that are of significant interest in drug discovery and materials science. nih.govrug.nl

Table 1: Examples of Multicomponent Reactions Involving Boronic Acid Derivatives

| Reaction Name | Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Reference |

|---|---|---|---|---|---|

| Petasis Reaction | Amine | Aldehyde/Ketone | Vinyl/Aryl Boronic Acid | Substituted Amines | nih.gov |

| Ugi Reaction | Amine | Carbonyl Compound | Isocyanide | β-Amino Boronic Acids | mdpi.com |

| van Leusen Reaction | Aldehyde | Primary Amine | TosMIC | Imidazoles | mdpi.com |

The development of methods for the catalytic asymmetric synthesis of α-aminoboronic acids and their derivatives is a significant area of research, as these compounds are considered bioisosteres of α-amino acids and are subunits in numerous bioactive molecules. nih.govrsc.orgresearchgate.netmdpi.comrsc.org While naturally occurring amino acids are a source of chirality for asymmetric synthesis, methods to create non-natural amino acid derivatives in an enantiomerically pure form are highly sought after. rsc.org

Catalytic asymmetric synthesis provides a powerful route to optically active α-aminoboronic acid derivatives. nih.gov For example, chiral copper catalysts have been successfully employed for the enantioselective N-alkylation of carbamates with racemic α-chloroboronate esters, yielding enantioenriched α-aminoboronic acid derivatives. nih.gov These synthetic strategies allow for precise control over the stereochemistry at the α-carbon, which is crucial for the biological activity of the target molecules. The resulting chiral aminoboronic acids are valuable intermediates for the synthesis of peptide mimics and other biologically active compounds. nih.govrsc.org

Chemical Biology and Bioconjugation Strategies

In the realm of chemical biology, the unique reactivity of the boronic acid group has been extensively exploited for the modification and study of biological macromolecules. nih.govresearchgate.netnih.gov The ability to form reversible covalent bonds with diols, such as those found in saccharides and on the side chains of certain amino acids, makes boronic acids invaluable tools for bioconjugation. nih.govrsc.orgnih.govrice.edu

The incorporation of boronic acids into peptides and proteins is a widely used strategy to imbue these biomolecules with novel functions. nih.govresearchgate.netresearchgate.net This can be achieved by synthesizing peptides from amino acid building blocks that already contain a boronic acid moiety or by post-translationally modifying the protein with a boronic acid-containing reagent. rsc.org

Boronic acid-functionalized peptides and proteins have found applications as enzyme inhibitors, particularly for serine proteases, where the boronic acid forms a stable adduct with the active site serine residue. researchgate.netrsc.org Furthermore, the diol-binding property of boronic acids has been utilized to create synthetic lectins—proteins engineered to bind to specific carbohydrate structures on other proteins or cell surfaces. acs.org This is achieved by conjugating multiple phenylboronic acid moieties to a protein scaffold, such as bovine serum albumin (BSA), creating a multivalent system that can recognize and bind to cell surface glycans. acs.org

Table 2: Applications of Boronic Acid-Functionalized Biomolecules

| Application | Biomolecule | Boronic Acid Function | Mechanism | Reference |

|---|---|---|---|---|

| Enzyme Inhibition | Peptides | Covalent Warhead | Forms a reversible covalent bond with active site serine residues in proteases. | researchgate.netrsc.org |

| Glycan Recognition | Proteins (e.g., BSA) | Synthetic Lectin Mimetic | Binds to diols on saccharides, enabling the recognition of glycoproteins and cell surface glycans. | acs.org |

| Cellular Delivery | Proteins | Targeting Moiety | Binds to cell surface saccharides to enhance cytosolic delivery of protein cargo. | aablocks.com |

The reversible nature of the boronate ester bond is the cornerstone for the design of stimuli-responsive materials. mdpi.comnih.govmdpi.comnih.gov These "smart" materials can change their properties in response to specific environmental cues, such as pH, the presence of saccharides, or reactive oxygen species (ROS).

Hydrogels cross-linked with boronate esters are a prominent example of such systems. researchgate.net These materials can undergo sol-gel transitions in response to changes in pH or the concentration of diols like glucose. researchgate.net For instance, a hydrogel can be designed to be stable at a physiological pH but to disassemble at a more acidic pH, allowing for the controlled release of an encapsulated therapeutic agent in a specific cellular compartment. Similarly, the presence of glucose can competitively bind to the boronic acid cross-linkers, leading to the dissolution of the hydrogel and the release of its payload. This glucose-responsive behavior is of particular interest for the development of insulin (B600854) delivery systems for diabetics. The integration of boronic acids into various polymer backbones allows for the creation of a diverse range of stimuli-responsive constructs with potential applications in drug delivery, tissue engineering, and diagnostics. mdpi.comresearchgate.net

Molecular Probes for Biomolecule Enrichment and Imaging

(Aminomethyl)boronic acid and its derivatives serve as powerful molecular probes due to the unique ability of the boronic acid group to form reversible covalent bonds with compounds containing cis-1,2 or -1,3 diol functionalities. electrochemsci.orgnih.gov This interaction is the foundation for their use in the enrichment and imaging of a wide range of biologically significant molecules, such as saccharides, glycoproteins, and nucleic acids, which ubiquitously feature polyhydroxy motifs. nih.govnih.gov

In biomolecule enrichment, materials functionalized with aminophenylboronic acid are used for the specific capture and purification of glycoproteins from complex biological samples. electrochemsci.org For instance, nanoparticles and magnetic beads coated with boronic acid groups have been effectively employed to separate glycoproteins for subsequent analysis, such as in glycoproteome studies. electrochemsci.orgmdpi.com This boronate affinity chromatography is a crucial tool for isolating low-abundance glycoproteins, enabling deeper investigation into their roles in health and disease.

For imaging applications, the aminomethylphenylboronic acid moiety is often integrated into fluorescent molecules. acs.orgnih.gov This creates probes that can selectively label and visualize diol-containing structures. For example, a fluorescent receptor incorporating a boronic acid motif was used in a capillary electrophoresis–laser-induced fluorescence method to label and detect Gram-positive bacteria by targeting the thick layer of saccharides on their cell walls. nih.gov This sensitive technique demonstrated a low detection limit of only three cells. nih.gov Such probes are invaluable for real-time monitoring of biological processes and for understanding the distribution and dynamics of specific biomolecules within cellular environments. nih.govacs.org

Molecular Recognition and Sensing

The principle of molecular recognition using this compound is centered on its capacity for selective and reversible covalent interactions with diols. nih.govnih.gov This property allows for the design of synthetic chemical receptors that can mimic biological recognition processes, such as protein-substrate interactions. nih.gov Boronic acids are particularly effective recognition motifs for chemo/biosensing applications targeting sugars, dopamine (B1211576), and glycoproteins. electrochemsci.org

The binding of a boronic acid to a diol to form a cyclic boronate ester induces changes in the physicochemical properties of the boronic acid molecule. nih.gov These changes can include alterations in Lewis acidity, conformation, and electronic distribution. nih.govnih.gov When the boronic acid group is integrated into a larger system, such as a fluorophore, these binding events can be transduced into a measurable output signal, like a change in fluorescence intensity or color, forming the basis of a sensor. mdpi.comnih.gov

Saccharide Sensing and Glucose Monitoring

The most prominent application of (aminomethyl)boronic acid-based molecular recognition is in the sensing of saccharides, particularly glucose. nih.govnih.gov This is of immense interest for managing diseases like diabetes. nih.gov Phenylboronic acid derivatives, especially those with an ortho-aminomethyl group, have been extensively developed as fluorescent glucose sensors. nih.govacs.orgresearchgate.net

The sensing mechanism often relies on photoinduced electron transfer (PET). nih.govnih.gov In a typical sensor design, the aminomethyl group's nitrogen atom has a lone pair of electrons that can quench the fluorescence of an attached fluorophore (e.g., anthracene) in the absence of glucose. nih.govnih.gov Upon binding to glucose, the boronic acid forms a cyclic boronate ester. This binding strengthens the dative N–B bond between the nitrogen and the boron atom. nih.govacs.org As the nitrogen's lone pair becomes more involved in this bond, it can no longer participate in PET quenching, leading to a "turn-on" fluorescent signal. nih.govacs.org

The presence of the ortho-aminomethyl group is crucial as it increases the binding affinity and selectivity for saccharides at physiological pH. nih.gov The interaction is pH-dependent, with the highest fluorescence response in the presence of glucose typically observed in the pH range of 6.5–9. nih.govacs.org In strongly acidic conditions (pH 2–3), the boronic acid group cannot bind with glucose, and the amino group is protonated, which also prevents fluorescence quenching. nih.gov

Researchers have developed various diboronic acid derivatives to achieve selective recognition of glucose over other common saccharides like fructose (B13574), galactose, and mannose. nih.govacs.org

| Analyte | Relative Fluorescence Intensity Increase | Concentration | Reference |

|---|---|---|---|

| Glucose | High | 0-10 mM | acs.org |

| Xylose | Moderate | 0-10 mM | acs.org |

| Mannose | Low | 0-10 mM | acs.org |

| Galactose | Low | 0-10 mM | acs.org |

| Sucrose | Negligible | 0-10 mM | acs.org |

Development of Chemosensors and Biosensors

The development of chemosensors and biosensors based on (aminomethyl)boronic acid extends beyond simple fluorescent probes to more complex systems and platforms. mdpi.commdpi.com These sensors are designed for applications in environmental monitoring, food safety, and disease diagnosis. mdpi.com Boronic acid-functionalized compounds and materials are versatile recognition motifs that can be incorporated into various sensor types, including colorimetric, fluorometric, and electrochemical sensors. electrochemsci.org

Electrochemical Biosensors: Boronic acid-modified electrodes have been successfully used to develop electrochemical sensors. electrochemsci.orgmdpi.com These sensors can be fabricated by depositing self-assembled monolayers or polymer films containing boronic acid groups onto an electrode surface. electrochemsci.org The binding of a diol-containing analyte to the electrode surface alters the electrochemical properties, which can be measured to quantify the analyte. mdpi.com For example, such sensors have been developed for detecting glycated hemoglobin (HbA1c), a key marker for diabetes diagnosis, based on competitive binding assays. electrochemsci.org

Fluorescent Sensors: As discussed, fluorescent sensors are a major class of boronic acid-based chemosensors. mdpi.comnih.gov Advances in this area involve creating novel diboronic acid derivatives with improved water solubility and sensitivity for continuous glucose monitoring in both intracellular and extracellular environments. acs.orgresearchgate.net These sensors can be embedded in materials like hydrogels to create robust platforms for use in organ-on-a-chip applications, allowing for monitoring under dynamic physiological conditions. nih.govacs.org

Nanomaterial-Based Sensors: The integration of boronic acids with nanomaterials has led to significant enhancements in sensor sensitivity and performance. mdpi.com Nanoparticles functionalized with boronic acids can be used for both the recognition of target molecules and for signal amplification. electrochemsci.orgmdpi.com For instance, boronic acid-modified gold nanoparticles (AuNPs) have been used in sandwich-type electrochemical assays for the highly sensitive detection of biomolecules. electrochemsci.orgmdpi.com

Sensing of Other Biologically Relevant Analytes

While saccharide sensing is a primary focus, the reactivity of the boronic acid group with cis-diols allows for the detection of other important biological analytes. electrochemsci.orgnih.gov The design of specific receptors can tune the selectivity towards different molecules.

Glycoproteins: Boronic acid-based sensors can detect glycoproteins, which are proteins modified with carbohydrate chains (glycans). electrochemsci.org Since boronic acids bind to the diol units within these glycans, they can be used to develop affinity sensors for specific glycoproteins that serve as disease biomarkers. electrochemsci.orgmdpi.com Electrochemical methods, often in a sandwich assay format, are employed for sensitive detection without requiring expensive antibodies. electrochemsci.org

Dopamine: Dopamine is a neurotransmitter that contains a catechol group, which is a cis-1,2-diol. Boronic acid-functionalized materials have been widely used as recognition motifs for developing electrochemical sensors for dopamine. electrochemsci.org

Nucleic Acids: Certain components of nucleic acids, like the ribose sugar in RNA, contain cis-diol groups. This allows boronic acid-based probes to be used for the recognition and sensing of ribonucleic acids (miRNAs), offering potential applications in diagnostics. mdpi.com

Catalysis Beyond Transition Metal-Catalyzed Cross-Couplings

Although boronic acids are renowned as reagents in transition metal-catalyzed reactions like the Suzuki-Miyaura cross-coupling, their applications in catalysis are much broader. nih.govrsc.orgnih.gov Boronic acids themselves can act as catalysts, particularly as Lewis acid catalysts, promoting reactions under mild conditions. nih.govrsc.org This circumvents the need for wasteful stoichiometric activation steps often required in traditional organic synthesis. rsc.org

Role in Acid Catalysis

(Aminomethyl)boronic acid and other arylboronic acids function as effective Lewis acid catalysts. nih.govrsc.org This catalytic activity stems from the electron-deficient nature of the boron atom. Their ability to form reversible covalent bonds with hydroxy groups can be exploited to activate alcohols, diols, and carboxylic acids for various transformations. rsc.org

One significant application is in the catalytic activation of carboxylic acids for the formation of amides and esters. rsc.orgfishersci.ca The boronic acid catalyst interacts with the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by an amine or an alcohol. This method provides a mild and efficient alternative to traditional coupling reagents. rsc.orgfishersci.ca

Furthermore, boronic acid catalysis can activate alcohols to form carbocation intermediates. These intermediates can then be trapped by various nucleophiles in reactions such as Friedel-Crafts-type alkylations. rsc.org This mode of catalysis is highly atom-economical as it avoids the pre-formation of halides or sulfonate leaving groups from the alcohol. rsc.org By forming tetrahedral adducts with diols, boronic acids can also enhance the nucleophilicity of the diol, enabling it to react with electrophiles. rsc.org

Enantioselective Catalysis

While this compound is not typically employed as a direct catalyst for enantioselective reactions, the broader class of chiral aminoboronic acids and their derivatives are highly valuable targets in medicinal chemistry and organic synthesis. nih.govchemrxiv.org The development of catalytic asymmetric methods to produce these chiral molecules, which are often bioisosteres of natural amino acids, is a significant area of research. nih.govresearchgate.net

Various catalytic strategies have been devised to synthesize enantioenriched α- and β-aminoboronic acids. nih.govorganic-chemistry.org For instance, chiral copper catalysts, generated in situ from commercially available components, have been successfully used to achieve the enantioselective synthesis of α-aminoboronic acid derivatives. nih.govresearchgate.netacs.org This is accomplished through the coupling of a carbamate (B1207046) and a racemic α-chloroboronate ester, where the catalyst controls the stereocenter. nih.govacs.org Mechanistic studies indicate that the process can proceed via a kinetic resolution of the racemic starting material. nih.gov

Similarly, nickel-catalyzed asymmetric reactions have proven effective. A notable method is the borylalkylation of enamides, which uses a simple chiral diamine ligand to assemble a diverse range of β-aminoboronic acid derivatives with high stereoselectivity. organic-chemistry.org These advanced catalytic methods underscore the importance of aminoboronic acid structures as building blocks for complex, bioactive molecules. chemrxiv.orgorganic-chemistry.org

Activation of Carboxylic Acids and Amides

Boronic acids, including arylboronic acids, are recognized as effective catalysts for the direct amidation of carboxylic acids with amines. rsc.orgacs.org This transformation is fundamental in organic and medicinal chemistry for the formation of amide bonds, which are prevalent in pharmaceuticals and biomolecules. The catalytic role of the boronic acid is to activate the carboxylic acid, rendering it more susceptible to nucleophilic attack by the amine.

The mechanism of this catalytic process has been the subject of detailed investigation. One proposed pathway involves the formation of a mono(acyloxy)boronic acid intermediate from the reaction between the carboxylic acid and the boronic acid catalyst. rsc.orgresearchgate.net This step is typically an equilibrium reaction, and the removal of water is crucial to drive the reaction forward. rsc.orgresearchgate.net The resulting acyloxyboron intermediate is a more active electrophile, which then readily reacts with an amine to form the desired amide and regenerate the boronic acid catalyst. rsc.org

More recent mechanistic studies suggest that the process may be more complex, potentially involving dimeric B-X-B motifs (where X can be oxygen or a nitrogen-containing group). nih.gov These dimeric structures are proposed to activate the carboxylic acid while simultaneously positioning the amine nucleophile for the reaction. nih.gov Although specific studies detailing the catalytic efficiency of this compound itself are not widespread, the fundamental reactivity of its boronic acid group aligns with these established catalytic principles for amide bond formation. rsc.orgnih.gov

Materials Science and Engineering

The dual functionality of aminophenylboronic acid derivatives makes them highly valuable in materials science for creating responsive polymers, smart hydrogels, and functionalized surfaces.

Responsive Polymers and Smart Hydrogels

Phenylboronic acid (PBA) and its derivatives, such as 3-aminophenylboronic acid (3-APBA), are key components in the design of "smart" hydrogels that can respond to specific chemical stimuli, particularly glucose and changes in pH. mdpi.comnih.gov This responsivity stems from the ability of the boronic acid group to form reversible covalent bonds (boronate esters) with molecules containing 1,2- or 1,3-diols, such as glucose. mdpi.commdpi.com

This property is extensively exploited in the development of glucose-responsive systems for the controlled delivery of insulin. nih.govnih.gov For example, researchers have developed dual-responsive hydrogels by conjugating 3-APBA onto the backbone of a pH-responsive polymer. nih.gov These hydrogels exhibit changes in their swelling and pore size in response to both pH and glucose concentration, which can be fine-tuned to control the release of encapsulated insulin under physiological conditions. nih.gov The incorporation of amine groups, as in 3-APBA, can help lower the effective pKa of the boronic acid, enhancing its binding affinity with glucose at physiological pH. nih.gov

The table below summarizes findings from a study on dual-responsive hydrogels synthesized by crosslinking 3-APBA-grafted polymers.

| Property | Condition | Observation | Reference |

| Stimuli Response | Increase in pH and glucose concentration | Enhanced hydrogel pore size | nih.gov |

| Drug Release | Under physiological conditions | Acute pH- and glucose-responsive insulin release | nih.gov |

| Controllability | Varying PBA grafting degree and crosslinking ratio | Manipulation of rheological properties and swelling ratio | nih.gov |

These smart hydrogels represent a promising platform for developing closed-loop systems for diabetes management. mdpi.comnih.gov

Surface Modification for Advanced Materials

The boronic acid moiety serves as an efficient anchor group for the chemical modification of material surfaces, particularly those rich in hydroxyl groups like polyvinyl alcohol (PVA). rsc.org This allows for the covalent attachment of various functional molecules, altering the surface properties for specific applications.

A significant application is in the field of bioseparations. For instance, aminophenyl boronic acid (APBA) has been used to functionalize dextran-coated magnetic nanoparticles for the purification of antibodies. unl.ptnih.govnih.govroyalsocietypublishing.org The APBA on the nanoparticle surface forms reversible covalent esters with the cis-diol groups present in the oligosaccharide chains of glycoproteins like immunoglobulin G (IgG). unl.ptnih.govroyalsocietypublishing.org This specific interaction allows for the selective capture of antibodies from complex mixtures, such as cell culture supernatants. unl.ptnih.govroyalsocietypublishing.org The bound antibodies can then be released under mild conditions by altering the pH or introducing a competing diol. nih.gov

The table below details the performance of APBA-modified magnetic particles for IgG purification.

| Parameter | Value | Details | Reference(s) |